molecular formula C20H13NO B14202232 [1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl- CAS No. 858035-55-9

[1,1'-Biphenyl]-3-carbonitrile, 2'-benzoyl-

Cat. No.: B14202232
CAS No.: 858035-55-9
M. Wt: 283.3 g/mol
InChI Key: ZPGZCNUEYDUPAL-UHFFFAOYSA-N
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Description

[1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl-: is an organic compound that belongs to the class of biphenyl derivatives. This compound is characterized by the presence of a biphenyl core with a carbonitrile group at the 3-position and a benzoyl group at the 2’-position. Biphenyl derivatives are known for their diverse applications in various fields, including materials science, pharmaceuticals, and organic synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- typically involves the following steps:

    Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene derivative and a boronic acid derivative.

    Introduction of Carbonitrile Group: The carbonitrile group can be introduced via a nucleophilic substitution reaction using a suitable nitrile source.

    Introduction of Benzoyl Group: The benzoyl group can be introduced through Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods: Industrial production of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- may involve large-scale reactions using continuous flow reactors to ensure efficient and consistent production. The use of automated systems and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the carbonitrile group to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas with a palladium catalyst are commonly used.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and alcohols are used under appropriate conditions.

Major Products:

    Oxidation: Oxidized biphenyl derivatives.

    Reduction: Amino-substituted biphenyl derivatives.

    Substitution: Various functionalized biphenyl derivatives depending on the substituents introduced.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various transformations.

    Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.

Biology:

    Biological Probes: The compound can be used as a fluorescent probe for studying biological processes.

Medicine:

    Pharmaceuticals: It may serve as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry:

    Materials Science: The compound can be used in the development of advanced materials, such as liquid crystals and polymers.

Mechanism of Action

The mechanism of action of [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- involves its interaction with specific molecular targets and pathways. The carbonitrile group can participate in hydrogen bonding and dipole-dipole interactions, while the benzoyl group can engage in π-π stacking interactions. These interactions can influence the compound’s binding affinity and selectivity towards its targets.

Comparison with Similar Compounds

  • [1,1’-Biphenyl]-4-carbonitrile, 2’-benzoyl-
  • [1,1’-Biphenyl]-3-carbonitrile, 4’-benzoyl-
  • [1,1’-Biphenyl]-3-carbonitrile, 2’-acetyl-

Uniqueness:

  • Positional Isomerism: The unique positioning of the carbonitrile and benzoyl groups in [1,1’-Biphenyl]-3-carbonitrile, 2’-benzoyl- imparts distinct chemical and physical properties compared to its isomers.
  • Functional Group Interactions: The specific arrangement of functional groups allows for unique interactions and reactivity patterns, making it valuable for targeted applications in various fields.

Properties

CAS No.

858035-55-9

Molecular Formula

C20H13NO

Molecular Weight

283.3 g/mol

IUPAC Name

3-(2-benzoylphenyl)benzonitrile

InChI

InChI=1S/C20H13NO/c21-14-15-7-6-10-17(13-15)18-11-4-5-12-19(18)20(22)16-8-2-1-3-9-16/h1-13H

InChI Key

ZPGZCNUEYDUPAL-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CC=CC=C2C3=CC=CC(=C3)C#N

Origin of Product

United States

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